6-(Dimethylamino)hex-1-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)hex-1-en-3-one is an organic compound with the molecular formula C8H15NO It is a member of the enaminone family, which are compounds containing both an enamine and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)hex-1-en-3-one typically involves the reaction of hex-1-en-3-one with dimethylamine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethylamine, which then reacts with the hex-1-en-3-one to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)hex-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The enamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Various substituted enaminones depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)hex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)hex-1-en-3-one involves its interaction with various molecular targets. The enamine group can act as a nucleophile, participating in reactions with electrophilic species. The ketone group can undergo various transformations, contributing to the compound’s reactivity. These interactions can affect cellular processes and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Dimethylamino-1-phenyl-hex-5-en-1-yn-3-one
- 3-Dimethylamino-1-phenyl-2-propen-1-one
- 3-Dimethylamino-1-phenyl-propan-1-one
Uniqueness
6-(Dimethylamino)hex-1-en-3-one is unique due to its specific structure, which combines an enamine and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
64374-75-0 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-(dimethylamino)hex-1-en-3-one |
InChI |
InChI=1S/C8H15NO/c1-4-8(10)6-5-7-9(2)3/h4H,1,5-7H2,2-3H3 |
InChI Key |
ZFEQGWFIIBBXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.